(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile (S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1213890-35-7
VCID: VC0059767
InChI:
SMILES:
Molecular Formula: C9H8F2N2O
Molecular Weight: 198.1694264

(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile

CAS No.: 1213890-35-7

Cat. No.: VC0059767

Molecular Formula: C9H8F2N2O

Molecular Weight: 198.1694264

* For research use only. Not for human or veterinary use.

(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile - 1213890-35-7

Specification

CAS No. 1213890-35-7
Molecular Formula C9H8F2N2O
Molecular Weight 198.1694264

Introduction

Chemical Properties and Structure

Basic Properties

(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is a chiral compound with specific stereochemistry at the carbon atom connecting the amino and hydroxyethyl groups. The molecule possesses several functional groups that contribute to its chemical reactivity and potential applications.

The basic properties of this compound are summarized in the following table:

PropertyValue
CAS Number1213890-35-7
Molecular FormulaC9H8F2N2O
Molecular Weight198.1694264 g/mol
StereochemistryS configuration
AppearanceNot specified in available data
SolubilityNot specified in available data

The structure of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile contains a benzene ring with two fluorine atoms at positions 2 and 6, a nitrile group, and a chiral center bearing amino and hydroxyethyl substituents. This unique combination of functional groups contributes to its potential applications in various fields of research.

Structural Features

The compound's structure consists of several key components that influence its chemical behavior:

  • The benzene ring serves as the core structural element.

  • Two fluorine atoms occupy positions 2 and 6 on the benzene ring, enhancing the compound's stability and altering its electronic properties.

  • A nitrile group (-CN) provides a site for various chemical transformations.

  • The chiral center contains an amino group (-NH2) and a hydroxyethyl group (-CH(OH)CH3), with the S configuration specifically defining the three-dimensional arrangement of these groups.

The presence of these diverse functional groups makes (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile a potentially versatile building block for the synthesis of more complex molecules. The fluorine atoms, in particular, contribute significantly to the compound's chemical behavior, as fluorinated compounds often exhibit enhanced stability, lipophilicity, and bioavailability compared to their non-fluorinated counterparts .

Chemical Reactions and Mechanisms

Reaction Mechanisms

The mechanisms of reactions involving (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile would depend on the specific reaction and conditions employed. The presence of multiple functional groups means that selective reactions would require careful control of reaction conditions and potentially the use of protecting groups to prevent unwanted side reactions.

For example, in reactions targeting the nitrile group, the amino and hydroxyl groups might need protection to prevent their participation. Conversely, in reactions targeting the amino group, the reactivity difference between the amine and the hydroxyl group might be exploited to achieve selectivity.

Applications in Scientific Research

Relevance in Pharmaceutical Research

Fluorinated compounds have gained significant attention in pharmaceutical research due to their enhanced properties. Approximately 20-25% of pharmaceuticals contain at least one fluorine atom, and this trend is increasing . The presence of fluorine atoms in (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile might confer several advantageous properties:

  • Increased metabolic stability: Fluorine atoms can block metabolic degradation sites.

  • Enhanced binding interactions: Fluorine can participate in unique interactions with protein targets.

  • Improved membrane permeability: Fluorination often increases lipophilicity.

  • Modulated pKa: Fluorine substituents can alter the acidity or basicity of nearby functional groups.

These properties make fluorinated compounds, including potentially (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile, attractive candidates for pharmaceutical development.

Comparison with Similar Compounds

Structural Analogs

Several compounds structurally related to (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile exist, each with its own chemical and potentially biological properties. These might include:

  • Non-fluorinated analogs: Compounds with the same basic structure but lacking fluorine atoms

  • Regioisomers: Compounds with fluorine atoms or other substituents at different positions on the benzene ring

  • Stereoisomers: Compounds with the R configuration at the chiral center instead of S

  • Functional group variations: Compounds where the nitrile, amino, or hydroxyl groups are replaced with other functional groups

Comparative Properties

A detailed comparison of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile with its structural analogs would consider several properties:

Property(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrileNon-fluorinated AnalogStereoisomer (R configuration)
Physical stabilityPotentially enhanced due to fluorinationPotentially lowerSimilar to S isomer
LipophilicityPotentially increased due to fluorinationPotentially lowerSimilar to S isomer
Metabolic stabilityPotentially enhanced due to fluorinationPotentially lowerSimilar to S isomer
Hydrogen bondingMultiple sites availableMore sites available (H instead of F)Different spatial arrangement
Biological activityTo be determinedPotentially differentPotentially different

The presence of fluorine atoms in (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile likely contributes significantly to its chemical behavior and potential biological interactions, distinguishing it from non-fluorinated analogs .

Future Research Directions

Methodological Approaches

Future research on (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile might employ various methodological approaches:

  • Advanced synthetic techniques such as asymmetric synthesis to improve stereoselectivity

  • Computational modeling to predict properties and potential biological interactions

  • High-throughput screening to identify biological activities

  • Structural biology methods to elucidate interactions with potential biological targets

  • Material science characterization techniques to evaluate potential applications in specialty materials

These approaches would contribute to a more comprehensive understanding of the compound's properties and potential applications.

Analytical Methods

Quantitative Analysis

For quantitative analysis of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile in various matrices, methods similar to those described for other pharmaceutical compounds might be applicable:

  • HPLC with UV detection: Similar to methods described for isocorydine in search result , this approach could be developed for quantitative analysis of the compound in various matrices.

  • LC-MS/MS methods: These might offer improved sensitivity and specificity for quantitation in complex matrices.

  • Capillary electrophoresis: This might provide an alternative separation method with high efficiency for certain applications.

The development of validated analytical methods would be essential for further research on this compound, particularly for applications in pharmaceutical development or other regulated fields.

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